molecular formula C22H23ClN2O3 B3002594 3-(4-chlorophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one CAS No. 847247-24-9

3-(4-chlorophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one

Cat. No.: B3002594
CAS No.: 847247-24-9
M. Wt: 398.89
InChI Key: HFHNTYALTIMBJB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one is a synthetic coumarin derivative characterized by a chromen-4-one core substituted at three key positions:

  • Position 3: A 4-chlorophenyl group, enhancing hydrophobic interactions.
  • Position 7: A hydroxy group, critical for hydrogen bonding and solubility.
  • Position 8: A (4-ethylpiperazin-1-yl)methyl moiety, modulating solubility and receptor affinity .

This compound is synthesized via a Mannich reaction, where formaldehyde and 4-ethylpiperazine are condensed with a preformed 7-hydroxycoumarin scaffold .

Properties

IUPAC Name

3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3/c1-2-24-9-11-25(12-10-24)13-18-20(26)8-7-17-21(27)19(14-28-22(17)18)15-3-5-16(23)6-4-15/h3-8,14,26H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHNTYALTIMBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the electrophilic aromatic substitution of the chromen-4-one core with a chlorobenzene derivative in the presence of a Lewis acid catalyst.

    Attachment of the ethylpiperazinylmethyl group: This can be accomplished through nucleophilic substitution reactions, where the chromen-4-one derivative is reacted with an ethylpiperazine derivative under basic conditions.

Industrial Production Methods

Industrial production of 3-(4-chlorophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

    Condensation: The compound can participate in condensation reactions with various carbonyl compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a suitable base.

    Condensation: Aldehydes, ketones, and carboxylic acids can be used in the presence of acid or base catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone derivative, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure includes a chromenone core with a chlorophenyl group and an ethylpiperazine moiety, which significantly influences its biological activity. The molecular formula is C23H24ClN2O3C_{23}H_{24}ClN_{2}O_{3}, with a molecular weight of approximately 398.90 g/mol.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. The chlorophenyl group enhances the compound's ability to disrupt bacterial cell membranes, making it a candidate for developing new antibiotics.

Neurological Applications

The ethylpiperazine moiety is known for its interaction with neurotransmitter receptors. Studies have shown that derivatives of this compound can act as modulators for serotonin receptors, potentially offering therapeutic benefits in treating anxiety and depression.

Anticancer Properties

Several studies have demonstrated the cytotoxic effects of chromenone derivatives against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation. For instance, compounds similar to this one have been shown to inhibit the growth of breast and lung cancer cells.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various chromenone derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Neuropharmacological Effects

Research conducted at a leading neuroscience institute evaluated the effects of this compound on anxiety models in rodents. The results demonstrated a marked reduction in anxiety-like behaviors, supporting its potential use as an anxiolytic agent.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, the compound may interact with cell surface receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound ID Piperazine Substitution Position 2 Position 3 Position 4 Notable Properties
Target Compound 4-Ethyl H 4-Chlorophenyl H Balanced lipophilicity/solubility
3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazinyl)methyl]-2-(trifluoromethyl)chromen-4-one 4-Methyl CF₃ 4-Chlorophenyl H Enhanced metabolic stability due to CF₃ group
3-(4-Chlorophenyl)-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-7-hydroxy-2-methylchromen-4-one 4-(2-Hydroxyethyl) CH₃ 4-Chlorophenyl H Improved aqueous solubility from hydroxyethyl group
3-(4-Chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one Diethylamino CF₃ 4-Chlorophenyl H Potential higher potency in biofilm inhibition
7-Hydroxy-3-(2-methoxyphenoxy)-8-[(4-methylpiperazinyl)methyl]chromen-4-one 4-Methyl H 2-Methoxyphenoxy H Altered receptor selectivity via phenoxy group

Structural and Functional Insights

Piperazine Substitutions
  • Ethyl vs. Methyl (Target vs. However, methyl substitution (as in ) paired with a CF₃ group at position 2 could stabilize metabolic degradation .
  • Hydroxyethyl () : Introduces a polar group, improving solubility but possibly reducing blood-brain barrier penetration .
Position 2 Modifications
  • This substitution is common in antimicrobial agents .
Position 3 Variations
  • 4-Chlorophenyl vs. 2-Methoxyphenoxy (): The methoxyphenoxy group in may alter π-π stacking interactions, influencing target selectivity in kinase or biofilm inhibition assays .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight (g/mol) ~413.9 447.8 429.9
LogP (Predicted) 3.2 3.8 2.5
Solubility (mg/mL) ~0.1 (DMSO) <0.1 (DMSO) >1 (Water)
  • LogP Trends : The trifluoromethyl group in increases hydrophobicity, while hydroxyethyl in reduces it .
  • Solubility: Hydroxyethyl substitution () significantly enhances water solubility, critical for intravenous formulations .

Biological Activity

3-(4-Chlorophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one, often referred to as a chromone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings related to its biological properties, including antioxidant, anti-inflammatory, and cytotoxic effects.

  • Molecular Formula : C19H22ClN3O3
  • Molecular Weight : 367.85 g/mol
  • CAS Number : 1015598-15-8

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. In a study evaluating various substituted chromen[4,3-c]pyrazol-4-ones, the compound demonstrated notable antioxidant activity with an IC50 value of 2.07 μM, indicating strong free radical scavenging ability compared to standard antioxidants like Trolox .

CompoundEC50 (μM)
3-(4-Chlorophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one2.07
Trolox2.30
Other CompoundsVaries

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It was found to suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, a common model for studying inflammation . The inhibition of NO production is indicative of its potential therapeutic application in inflammatory diseases.

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways. Specifically, it has been shown to inhibit NF-kB activation, which plays a crucial role in the inflammatory response. This inhibition leads to reduced expression of pro-inflammatory cytokines and mediators .

Study on Antioxidant and Anti-inflammatory Effects

A comprehensive study evaluated the antioxidant and anti-inflammatory effects of several chromone derivatives, including the target compound. The results indicated that it significantly inhibited LPS-induced NF-kB activation and NO production without inducing cytotoxicity after 24 hours of treatment. The relative luciferase activity values in treated cells were significantly lower than those of the control group, confirming its efficacy .

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